An In-depth Technical Guide to 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole (CAS 24285-73-2)
An In-depth Technical Guide to 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole (CAS 24285-73-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole, a diaryl oxazole derivative of significant interest in medicinal chemistry and drug discovery. The oxazole core is a privileged scaffold found in numerous biologically active compounds, and its derivatives are actively being explored for a range of therapeutic applications.[1][2][3] This document details the compound's physicochemical properties, provides a validated synthesis protocol, outlines its spectral characterization, and discusses its potential biological activities and applications. This guide is intended to be a valuable resource for researchers working with or considering the use of this compound in their scientific endeavors.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole are summarized in the table below.
| Property | Value | Source |
| CAS Number | 24285-73-2 | N/A |
| Molecular Formula | C₁₅H₁₀ClNO | [4][5] |
| Molecular Weight | 255.70 g/mol | [4] |
| Monoisotopic Mass | 255.04509 Da | [5] |
| Physical Form | Solid (predicted) | General chemical knowledge |
| XlogP (predicted) | 5.3 | [5] |
Synthesis and Purification
The synthesis of 2,5-disubstituted oxazoles is most classically achieved through the Robinson-Gabriel synthesis.[6][7][8] This method involves the cyclodehydration of a 2-acylamino-ketone precursor, typically mediated by a strong acid.
Proposed Synthetic Pathway: Robinson-Gabriel Synthesis
The synthesis of 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole can be envisioned via the cyclization of an N-(2-oxo-2-phenylethyl)-4-chlorobenzamide intermediate.
Caption: Proposed Robinson-Gabriel synthesis of 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole.
Detailed Experimental Protocol
The following is a generalized, yet detailed, protocol based on the principles of the Robinson-Gabriel synthesis.[9][10]
Step 1: Synthesis of the 2-Acylamino-ketone Precursor
-
To a solution of 4-chlorobenzamide in a suitable aprotic solvent (e.g., DMF), add a non-nucleophilic base such as sodium hydride.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases.
-
Slowly add a solution of 2-bromoacetophenone in the same solvent.
-
Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-(2-oxo-2-phenylethyl)-4-chlorobenzamide precursor.
Step 2: Cyclodehydration to the Oxazole
-
Dissolve the purified precursor in a suitable solvent such as dichloromethane.[10]
-
Carefully add a strong dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride, dropwise at 0 °C.[10]
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Carefully pour the reaction mixture into ice-water to quench the reaction.
-
Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.[10]
-
Extract the product with an organic solvent, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[10]
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole.
Spectral Characterization
The structural elucidation of the synthesized compound is confirmed through various spectroscopic techniques. While specific spectra for this exact compound are not publicly available, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.[11][12][13]
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the protons on the phenyl and chlorophenyl rings. The oxazole proton at the C4 position will likely appear as a singlet in the aromatic region.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the oxazole ring and the two aromatic rings. The quaternary carbons of the oxazole ring (C2 and C5) will appear at lower field strengths compared to the protonated carbons.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for C=N stretching of the oxazole ring, C-O-C stretching, and C-Cl stretching, in addition to the aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (255.70 g/mol ), along with a characteristic M+2 peak due to the presence of the chlorine isotope (³⁷Cl).
Biological Activity and Applications in Drug Discovery
Diaryl oxazole derivatives are a well-established class of compounds with a broad range of biological activities, making them attractive scaffolds for drug discovery.[1][2][14]
Anticancer Potential
Many diaryl oxazole-based compounds have been investigated as potential agents for the treatment of various cancers.[15] Their mechanisms of action often involve the inhibition of key cellular targets:
-
Protein Kinase Inhibition: Some diaryl oxazoles have been identified as potent inhibitors of protein kinases, such as VEGFR2, which are crucial for tumor growth and angiogenesis.[15]
-
Tubulin Polymerization Inhibition: Certain diaryl oxazoles can bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.[14]
Cleavable Linkers in Drug Discovery
Diaryl oxazoles have shown promise as cleavable linkers in drug discovery platforms, particularly in peptide-encoded libraries (PELs).[16] These linkers are stable under various conditions but can be cleaved under mild oxidative conditions, allowing for the efficient release of peptide tags from "hit" small molecules for identification.[16] This application facilitates high-throughput screening processes in the search for new therapeutic agents.[16]
Other Potential Activities
The oxazole moiety is a versatile pharmacophore, and its derivatives have been explored for a wide array of other biological activities, including:
Further research is required to specifically determine the biological activity profile of 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.
-
Ingestion and Inhalation: Do not ingest or inhale the compound.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
2-(4-chlorophenyl)-5-phenyl-1,3-oxazole is a diaryl oxazole derivative with significant potential for application in medicinal chemistry and drug discovery. Its synthesis can be achieved through established methods like the Robinson-Gabriel synthesis. The broader class of diaryl oxazoles exhibits a range of promising biological activities, particularly as anticancer agents. This technical guide provides a foundational understanding of this compound, which should serve as a valuable resource for researchers and facilitate further investigation into its properties and potential therapeutic applications.
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